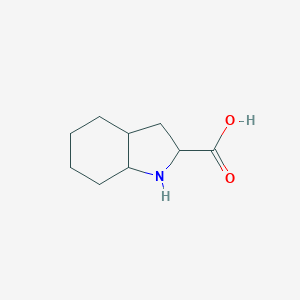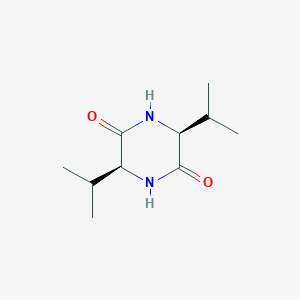
オクタヒドロ-1H-インドール-2-カルボン酸
概要
説明
Octahydro-1H-indole-2-carboxylic acid, also known as OHICA, is a naturally occurring compound found in various plants and animals. OHICA has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-oxidative, and anti-cancer properties. OHICA can be synthesized using several different methods, and its biochemical and physiological effects have been extensively studied in both in vitro and in vivo models.
科学的研究の応用
インドール誘導体の生物学的可能性
インドール誘導体、オクタヒドロ-1H-インドール-2-カルボン酸を含む、は様々な生物活性を有する . これらの活性には、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性などが含まれる . この幅広い生物活性は、研究者間で様々なインドール誘導体を合成することに対する関心を高めている .
チミジル酸シンターゼ阻害剤
オクタヒドロ-1H-インドール-2-カルボン酸は、OHICAとしても知られており、チミジル酸シンターゼという酵素の阻害剤として研究されてきた. この酵素はDNA合成に関与しており、これを阻害することは、癌などの疾患治療における潜在的な用途がある.
HIV-1インテグラーゼ鎖転移阻害剤
インドール-2-カルボン酸誘導体、オクタヒドロ-1H-インドール-2-カルボン酸を含む、は新規のHIV-1インテグラーゼ鎖転移阻害剤として研究されてきた . これらの阻害剤は、HIV/AIDSの治療において重要な、HIV-1のウイルス複製を効果的に阻害することができる .
Mg2+イオンとのキレート化
オクタヒドロ-1H-インドール-2-カルボン酸は、インテグラーゼの活性部位内で2つのMg2+イオンとキレート化することが判明した . このキレート化は、酵素に対する化合物の阻害活性にとって重要である .
創薬のための足場
オクタヒドロ-1H-インドール-2-カルボン酸に存在するインドール核は、多くの重要な合成薬分子に見られる . それは、複数の受容体と高い親和性で結合し、新しい有用な誘導体を開発するための貴重な足場となっている .
生物学的および臨床的検体
作用機序
Target of Action
Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is an organic compound that has been studied for its potential biological activities . The primary target of this compound is believed to be the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis. This compound has also been used as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Mode of Action
It is believed to inhibit the enzyme thymidylate synthase, which is involved in dna synthesis. In the case of its potential anti-cancer activity, it acts as an inhibitor of this enzyme. Furthermore, it has been found to chelate with two Mg2+ ions within the active site of integrase, an enzyme that plays an important role in the life cycle of HIV-1 .
Biochemical Pathways
Octahydro-1H-indole-2-carboxylic acid is believed to affect several biochemical pathways. As an inhibitor of thymidylate synthase, it can potentially disrupt DNA synthesis, thereby affecting cell proliferation. Additionally, as a reactant in the preparation of Perindoprilat, it may influence the renin-angiotensin system, which plays a key role in regulating blood pressure .
Result of Action
The result of octahydro-1H-indole-2-carboxylic acid’s action can vary depending on its specific use. In animal studies, it has been found to reduce inflammation and the levels of certain inflammatory markers. In the context of its potential anti-cancer activity, it may inhibit cell proliferation by disrupting DNA synthesis. When used in the preparation of Perindoprilat, it may contribute to the reduction of blood pressure .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
While specific future directions for the research and application of octahydro-1H-indole-2-carboxylic acid are not detailed in the sources, it’s known to be an important intermediate in the synthesis of a variety of drugs and other compounds. Its potential anti-cancer activity suggests it may have future applications in medical and pharmaceutical research.
Relevant Papers
There are several papers that mention octahydro-1H-indole-2-carboxylic acid. For example, one paper discusses the separation and quantification of octahydro-1H-indole-2-carboxylic acid . Another paper mentions it as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
特性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108507-42-2 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)











